molecular formula C10H13ClO2 B14002681 2-(2-Chloroethyl)-1,3-dimethoxybenzene CAS No. 16929-54-7

2-(2-Chloroethyl)-1,3-dimethoxybenzene

Cat. No.: B14002681
CAS No.: 16929-54-7
M. Wt: 200.66 g/mol
InChI Key: HXRCCEHPVGBGHJ-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-1,3-dimethoxybenzene is an organic compound with the molecular formula C10H13ClO2. It is a derivative of benzene, where the benzene ring is substituted with two methoxy groups and a chloroethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-1,3-dimethoxybenzene typically involves the alkylation of 1,3-dimethoxybenzene with 2-chloroethanol. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the hydroxyl group of 2-chloroethanol, making it a better nucleophile. The reaction proceeds via a nucleophilic substitution mechanism, where the chloroethyl group is introduced to the benzene ring.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where 1,3-dimethoxybenzene and 2-chloroethanol are continuously fed into the reactor along with a base. The reaction mixture is then heated to the desired temperature, and the product is continuously collected and purified.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-1,3-dimethoxybenzene undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the chloroethyl group.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.

Major Products Formed

    Oxidation: Methoxy groups are converted to aldehydes or carboxylic acids.

    Reduction: The chloroethyl group is converted to an ethyl group.

    Substitution: The chloroethyl group is replaced with other functional groups like azides or thiols.

Scientific Research Applications

2-(2-Chloroethyl)-1,3-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-1,3-dimethoxybenzene involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in changes in cellular pathways and biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethyl ethyl sulfide: Similar in structure but contains a sulfur atom instead of an oxygen atom.

    2-Chloroethylamine hydrochloride: Contains an amine group instead of methoxy groups.

    Bis(2-chloroethyl) ether: Contains two chloroethyl groups attached to an oxygen atom.

Uniqueness

2-(2-Chloroethyl)-1,3-dimethoxybenzene is unique due to the presence of both methoxy and chloroethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

16929-54-7

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

2-(2-chloroethyl)-1,3-dimethoxybenzene

InChI

InChI=1S/C10H13ClO2/c1-12-9-4-3-5-10(13-2)8(9)6-7-11/h3-5H,6-7H2,1-2H3

InChI Key

HXRCCEHPVGBGHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)CCCl

Origin of Product

United States

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